![molecular formula C17H20BN3O2 B1466088 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile CAS No. 930596-18-2](/img/structure/B1466088.png)
2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile
Overview
Description
“2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile” is an organic compound. It contains a pyrazole ring and a boronic ester group . The boronic ester group is derived from 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular structure of such compounds can be determined by techniques like X-ray diffraction and DFT analysis . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .Scientific Research Applications
Synthesis and Characterization
The compound has been studied as a raw material for synthesizing related chemical structures. Its structure was confirmed using various spectroscopic methods, and density functional theory (DFT) calculations were performed to analyze the molecular structure and conformation (Liao et al., 2022).
Another research focused on synthesizing and characterizing similar compounds, confirming their structures via spectroscopy and X-ray diffraction. DFT calculations were also used for comparative analysis of spectroscopic data, geometrical parameters, and molecular properties (Wu et al., 2021).
Molecular Structure Investigations
- Studies have been conducted on organic intermediates similar to this compound, where the structure was confirmed by various spectroscopic techniques and X-ray diffraction. DFT was used to explore molecular electrostatic potential and frontier molecular orbitals, providing insights into molecular structure characteristics (Yang et al., 2021).
Applications in Polymer and Material Science
Research has explored the use of similar compounds in the synthesis of luminescent conjugated polymers, demonstrating their potential application in material science and polymer chemistry (Zhu et al., 2007).
Another study developed polymers containing similar chemical structures, showing the potential for creating deeply colored polymers with various applications in material science (Welterlich et al., 2012).
Biochemical and Medical Research
- The compound and its derivatives have been investigated for their cytotoxic activities and inhibitory effects on certain enzymes, highlighting their potential in medicinal chemistry and drug development (Kucukoglu et al., 2016).
Future Directions
Properties
IUPAC Name |
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BN3O2/c1-16(2)17(3,4)23-18(22-16)15-10-20-21(12-15)11-14-8-6-5-7-13(14)9-19/h5-8,10,12H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIJEZRLFRXHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=C3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466005.png)
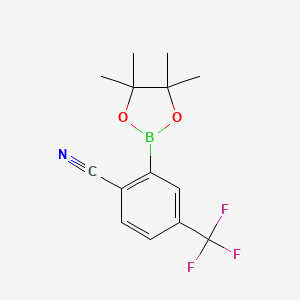
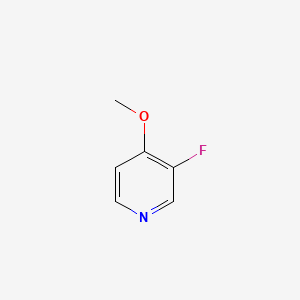
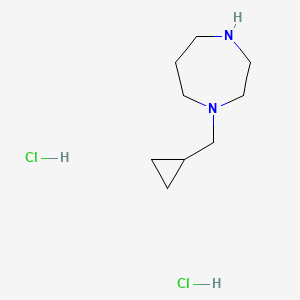
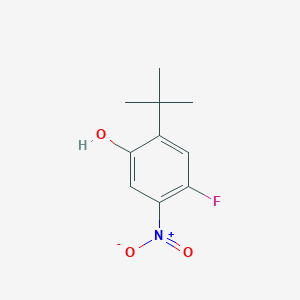
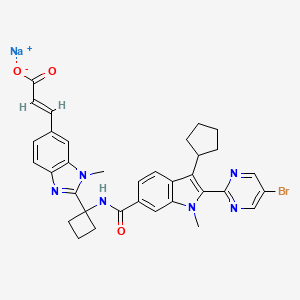
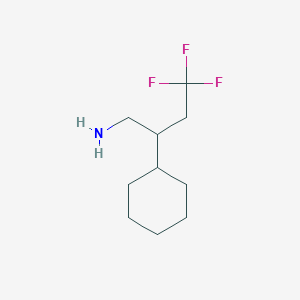
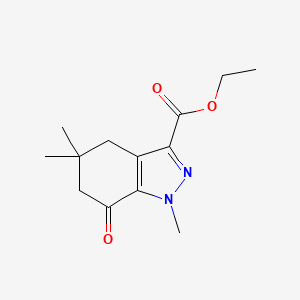
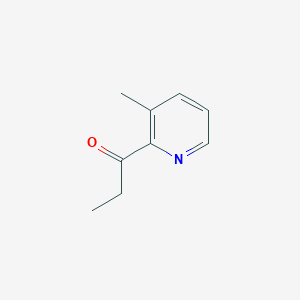

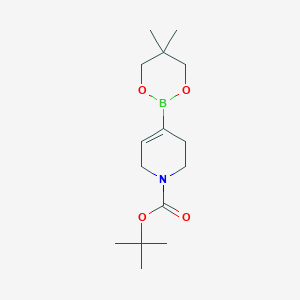
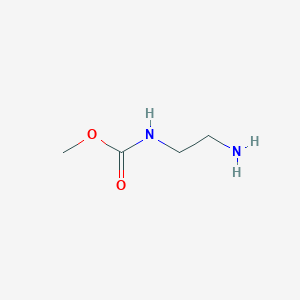

![1,4,6,7-TETRAHYDRO-3-(TRIFLUOROMETHYL)THIOPYRANO-[4,3-C]-PYRAZOLE](/img/structure/B1466025.png)
